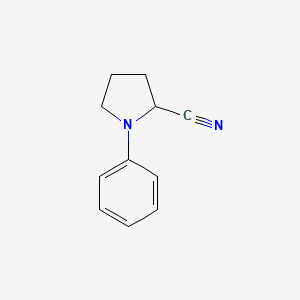

1-Phenylpyrrolidine-2-carbonitrile

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-phenylpyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C11H12N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

QKEOPTKETLAKQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1-Phenylpyrrolidine-2-carbonitrile has been investigated for its pharmacological activities, particularly in the context of cognitive disorders. Research indicates that derivatives of this compound may act as inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of POP can enhance neuropeptide levels related to learning and memory, suggesting therapeutic potential for cognitive enhancement .

Case Study: Neuroprotective Effects

A study explored the effects of this compound derivatives on neuronal health. The results indicated that certain derivatives exhibited neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cell cultures. This highlights the compound's potential as a lead structure for developing neuroprotective drugs .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has applications in material science. Its ability to form stable complexes with metals makes it useful in catalysis and the development of new materials. For example, it has been utilized in iron-catalyzed reactions for the cyanation of tertiary amines, showcasing its versatility as a building block in organic synthesis .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-phenylpyrrolidine-2-carbonitrile, highlighting differences in substituents, synthesis, and applications:

Structural and Electronic Differences

- Ring Size and Rigidity: Piperidine derivatives (e.g., 1-piperidinocyclohexanecarbonitrile) exhibit greater conformational flexibility due to their six-membered ring, whereas pyrrolidine-based analogs (e.g., this compound) have restricted rotation, enhancing target binding specificity .

- Substituent Effects : Fluorine in 4-fluoropyrrolidine-2-carbonitrile increases electronegativity and metabolic stability compared to the phenyl group in the parent compound, making it suitable for in vivo imaging . Conversely, the thiophene and piperazine groups in pyridine-3-carbonitrile derivatives introduce π-π stacking and hydrogen-bonding capabilities, broadening pharmacological scope .

Preparation Methods

Synthetic Routes Overview

The preparation of 1-Phenylpyrrolidine-2-carbonitrile generally involves functionalization of the pyrrolidine ring, specifically introducing a phenyl group at the nitrogen and a nitrile group at the 2-position. Two main synthetic strategies are documented:

Preparation via Pyrrolidine-2-carbonyl Chloride Intermediate

One classical approach involves the synthesis of pyrrolidine-2-carbonyl chloride from pyrrolidine-2-carboxylic acid (L-proline) using phosphorus pentachloride (PCl5) in acetyl chloride. This intermediate then reacts with substituted anilines to form N-(substituted phenyl) pyrrolidine-2-carboxamides, which can be further manipulated to yield nitrile derivatives.

- Stirring pyrrolidine-2-carboxylic acid hydrochloride in acetyl chloride with PCl5 under dry conditions at 35°C.

- Addition of substituted aniline in acetone and refluxing for 8 hours.

- Work-up with NaOH and extraction with ethyl acetate.

- Purification by standard techniques such as TLC and elemental analysis.

Direct Cyanation Using Trimethylsilyl Cyanide and Iron Catalysis

A more recent and efficient method involves the direct cyanation of N-phenylpyrrolidine using trimethylsilyl cyanide (TMSCN) in the presence of iron(II) chloride catalyst and tert-butyl hydroperoxide as oxidant under mild conditions.

- Reaction in a dry nitrogen atmosphere with FeCl2 (10 mol%) as catalyst.

- Use of 4 equivalents of TMSCN and methanol as solvent.

- Slow addition of tert-butyl hydroperoxide over 5 minutes.

- Stirring at room temperature for 24 hours.

- Work-up includes extraction with dichloromethane and purification by silica gel chromatography.

This procedure yields 1-phenylpyrrolidine-2,5-dicarbonitrile as a colorless solid with a 54% yield. The nitrile group is introduced regioselectively at the 2-position of the pyrrolidine ring.

Multistep Synthesis from Readily Available Starting Materials

An alternative synthetic pathway focuses on constructing 2,4-disubstituted pyrrolidines, which can be modified to introduce nitrile groups at desired positions.

- Utilizes cheap, commercially available starting materials.

- Employs simple reaction steps with easy purification.

- Avoids expensive catalysts and harsh conditions.

- Enables late-stage functional group variation, including nitrile substitution.

This approach involves:

- Hydrolysis of amide intermediates.

- Protection of ketone groups as acetals.

- Attempts at selective reduction of amides using metal catalysts (Zn, Ru, Mo) were largely unsuccessful.

- Successful reduction of both ketone and amide groups using borane, followed by attempts at re-oxidation to ketones.

- Oxidation attempts faced challenges, including unwanted chlorination side reactions when using chlorine-containing oxidants.

- The para-methoxyphenyl protecting group was sensitive to oxidation conditions, complicating the process.

This method underscores the complexity of synthesizing pyrrolidine derivatives with nitrile functionalities but offers a flexible framework for future optimization.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct cyanation method using iron catalysis represents a significant advancement, providing a relatively straightforward and mild approach to introducing nitrile groups on the pyrrolidine ring.

- The classical amide chloride method remains useful for preparing various N-phenylpyrrolidine derivatives but involves more steps and harsher reagents.

- Attempts to selectively reduce amides in the presence of ketones using metal catalysts often fail or result in low yields, making borane reduction a more practical option despite requiring subsequent oxidation steps.

- Oxidation steps are critical and challenging, with common oxidants causing unwanted side reactions, especially chlorination of aromatic substituents.

- Protecting groups such as para-methoxyphenyl (PMP) may interfere with oxidation, necessitating alternative protecting strategies or reaction conditions.

Q & A

Q. What are the common synthetic routes for 1-Phenylpyrrolidine-2-carbonitrile and its intermediates?

The synthesis typically involves functionalization of the pyrrolidine core. A key method starts with L-proline, which undergoes acylation with chloroacetyl chloride under reflux in THF, followed by cyclization and nitrile group introduction. Critical steps include purification via crystallization (e.g., using diisopropyl ether) and characterization by NMR and IR spectroscopy to confirm intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . Optimization of reaction conditions (e.g., solvent choice, temperature) is essential to minimize byproducts.

Q. How can researchers characterize the structural purity of this compound derivatives?

Methodological approaches include:

Q. What pharmacological assays are suitable for initial screening of this compound derivatives?

Target-focused assays are prioritized based on structural analogs. For example:

- Dipeptidyl peptidase IV (DPP-IV) inhibition assays (e.g., fluorogenic substrate cleavage assays) due to the compound's structural similarity to known inhibitors .

- Cognitive disorder models (e.g., acetylcholinesterase inhibition or NMDA receptor modulation) guided by patent data on related pyrrolidine-carbonitrile derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

- Chiral pool synthesis : Use enantiomerically pure starting materials like L-proline to control stereochemistry .

- Dynamic kinetic resolution : Employ catalysts (e.g., Pd complexes) to bias equilibria toward desired stereoisomers, as demonstrated in palladium-promoted ring expansions of allylic amines .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer of a racemic intermediate.

Q. What computational strategies predict the bioactivity of this compound analogs?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., DPP-IV active site) .

- QSAR models : Corporate substituent electronic parameters (Hammett σ) and steric bulk (Taft constants) to predict inhibitory potency.

- MD simulations : Assess binding stability over time, focusing on hydrogen bonding with catalytic residues (e.g., Tyr547 in DPP-IV) .

Q. How should researchers resolve contradictions in crystallographic data for pyrrolidine-carbonitrile derivatives?

- Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in flexible pyrrolidine systems .

- Complementary techniques : Compare with solid-state NMR or DFT-optimized geometries to resolve ambiguities.

Q. What strategies optimize the pharmacokinetic profile of this compound-based therapeutics?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450 oxidation of the pyrrolidine ring) .

- LogP adjustment : Modify aryl substituents to balance lipophilicity and aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.